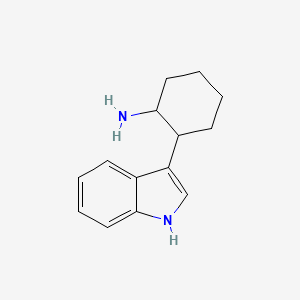
2-(1H-インドール-3-イル)シクロヘキサンアミン
概要
説明
2-(1H-Indole-3-yl)-cyclohexaneamine is a compound with the CAS Number: 4765-27-9 . It has a molecular weight of 214.31 and its IUPAC name is 2-(1H-indol-3-yl)cyclohexanamine . It is a beige or off-white crystalline powder .
Synthesis Analysis
The synthesis of 2-(1H-indol-3-yl)cyclohexanaMine and its derivatives involves transforming 2-(1H-Indol-3-yl)acetic acid in a catalytic amount of sulfuric acid and ethanol to ethyl 2-(1H-Indol-3-yl)acetate, which is then reacted with hydrazine monohydrate in methanol to form 2-(1H-Indol-3-yl)acetohydrazide .Molecular Structure Analysis
The InChI code for 2-(1H-indol-3-yl)cyclohexanamine is 1S/C14H18N2/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10,13,16H,1,3,5,7,15H2 .Chemical Reactions Analysis
The reaction scheme of 2-(1H-indol-3-yl)cyclohexanaMine was designed into two pathways. The first pathway involved the reaction of 3 with substituted aromatic aldehydes in methanol with a few drops of glacial acetic acid to generate 2-(1H-Indol-3-yl)-N’-[(un)substitutedphenylmethylidene]acetohydrazides. The second pathway involved reacting 3 with acyl halides in a basic aqueous medium (pH 9-10) to afford 2-(1H-Indol-3-yl)-N’-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides .Physical and Chemical Properties Analysis
2-(1H-indol-3-yl)cyclohexanaMine is a beige or off-white crystalline powder . It should be stored at 0-8 C .科学的研究の応用
β-カルボリンの合成
最近の研究では、2-(1H-インドール-3-イル)シクロヘキサン-1-オン、アルデヒド、およびアンモニウム塩から縮合β-カルボリンを形成するための新規な塩基促進戦略が開発されました。 この方法は、アンモニウム塩が窒素源としての役割を果たし、合成プロセス中の選択性制御において重要な役割を果たすことを強調しています .
抗関節炎作用
研究によると、2-(1H-インドール-3-イル)シクロヘキサンアミンの誘導体は、有望な抗関節炎効果を示しています。 特に、ある化合物は、関節炎ラットに腹腔内投与した場合、足部の腫脹、炎症、および炎症性遺伝子の発現を抑制する効果がありました .
アゼピノ[3,2-b]インドールの合成
2-(1H-インドール-3-イル)シクロヘキサンアミンを用いて、エナンチオ選択的マイケル付加、フィッシャーインドール合成、DIBALH触媒還元的環拡張などの反応を経て、アゼピノ[3,2-b]インドール中間体が合成されました。 これは、この化合物が複雑な有機合成における有用性を示しています .
抗HIV活性
2-(1H-インドール-3-イル)シクロヘキサンアミンに関連するインドール誘導体を含む、インドール誘導体が合成され、抗HIV活性についてスクリーニングされました。 一部の化合物は、急性感染細胞におけるHIV-1およびHIV-2株の複製に対して有効性を示しました .
作用機序
Target of Action
The primary targets of 2-(1H-indol-3-yl)cyclohexanamine It is known that indole derivatives, which include 2-(1h-indol-3-yl)cyclohexanamine, bind with high affinity to multiple receptors . This suggests that 2-(1H-indol-3-yl)cyclohexanamine may interact with a variety of biological targets.
Mode of Action
The specific mode of action of 2-(1H-indol-3-yl)cyclohexanamine Indole derivatives are known to possess various biological activities, suggesting that they interact with their targets in a way that modulates these targets’ functions .
Biochemical Pathways
The biochemical pathways affected by 2-(1H-indol-3-yl)cyclohexanamine It is known that indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 2-(1H-indol-3-yl)cyclohexanamine It is known that indole derivatives can exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(1H-indol-3-yl)cyclohexanamine It is known that the biological activities of indole derivatives can be influenced by various factors, suggesting that environmental conditions may also play a role .
Safety and Hazards
将来の方向性
Further structural modification and optimization of 2-(1H-indol-3-yl)cyclohexanaMine are needed to obtain drug candidates with effective anti-RSV activities in vivo . Additionally, the rapid generation of 2 from highly reactive (1H-indol-3-yl)methyl electrophiles containing good leaving groups can potentially avoid undesired dimerization/oligomerization .
生化学分析
Biochemical Properties
2-(1H-indol-3-yl)cyclohexanaMine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and modulation of protein-protein interactions .
Cellular Effects
The effects of 2-(1H-indol-3-yl)cyclohexanaMine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, 2-(1H-indol-3-yl)cyclohexanaMine can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, 2-(1H-indol-3-yl)cyclohexanaMine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, 2-(1H-indol-3-yl)cyclohexanaMine can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1H-indol-3-yl)cyclohexanaMine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to 2-(1H-indol-3-yl)cyclohexanaMine can lead to sustained changes in cellular function, including alterations in cell growth, differentiation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(1H-indol-3-yl)cyclohexanaMine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
2-(1H-indol-3-yl)cyclohexanaMine is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells. For example, the compound may enhance or inhibit specific enzymatic reactions, leading to changes in the production or utilization of key metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(1H-indol-3-yl)cyclohexanaMine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These transport mechanisms can affect the compound’s bioavailability and its ability to reach target sites within cells .
Subcellular Localization
The subcellular localization of 2-(1H-indol-3-yl)cyclohexanaMine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects. For instance, the compound may accumulate in the nucleus, where it can modulate gene expression, or in the mitochondria, where it can affect cellular energy metabolism .
特性
IUPAC Name |
2-(1H-indol-3-yl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10,13,16H,1,3,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGRAFWZLKHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Fluoro-2-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387958.png)
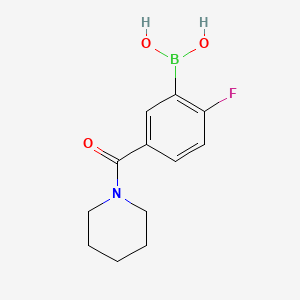
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)
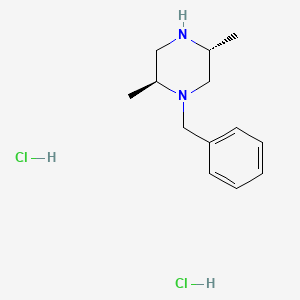
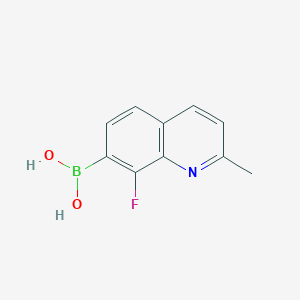

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387968.png)
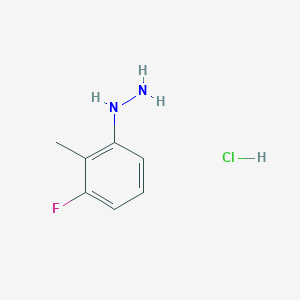
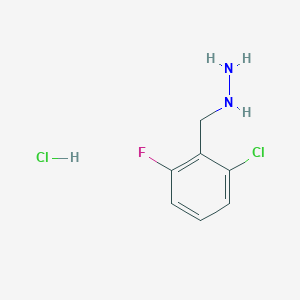

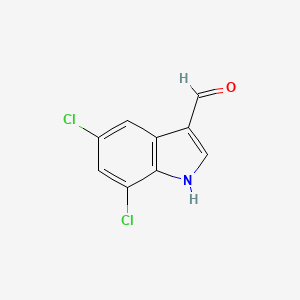

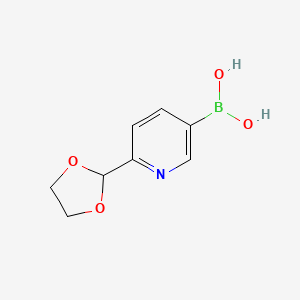
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)
